Xmyb1 protein

Xenopus developmental biology Myb transcription factor family oogenesis and embryogenesis

Xmyb1 protein (CAS 147477-73-4), also designated Myb-related protein B, B-Myb, or XB-Myb, is a Myb-family transcription factor cloned from the African clawed frog Xenopus laevis. The encoding cDNA (mybl2.S) contains an open reading frame of 733 amino acids, corresponding to a mature protein of 743 residues with a calculated molecular mass of approximately 82.9 kDa (UniProt accession P52551).

Molecular Formula C10H17NSi
Molecular Weight 0
CAS No. 147477-73-4
Cat. No. B1179057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXmyb1 protein
CAS147477-73-4
SynonymsXmyb1 protein
Molecular FormulaC10H17NSi
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xmyb1 Protein (CAS 147477-73-4): Xenopus laevis B-Myb Ortholog for Developmental and Transcriptional Research


Xmyb1 protein (CAS 147477-73-4), also designated Myb-related protein B, B-Myb, or XB-Myb, is a Myb-family transcription factor cloned from the African clawed frog Xenopus laevis [1]. The encoding cDNA (mybl2.S) contains an open reading frame of 733 amino acids, corresponding to a mature protein of 743 residues with a calculated molecular mass of approximately 82.9 kDa (UniProt accession P52551) [2]. Xmyb1 is the Xenopus ortholog of human MYBL2 (B-Myb) and exhibits a high degree of sequence similarity to its human counterpart over the entire predicted protein length [1]. The protein possesses three N-terminal tandem helix-turn-helix (HTH) Myb-type DNA-binding repeats (residues 26–184) and a C-terminal regulatory domain; it is a component of the DREAM complex, which governs cell cycle–dependent gene expression [2].

Why Xmyb1 Protein Cannot Be Replaced by Generic In-Class Myb Family Members for Specialized Research Applications


Despite the conserved Myb DNA-binding domain architecture shared across vertebrates, Xmyb1 is not functionally interchangeable with its closest paralogs—Xmyb2 (the other Xenopus Myb-related protein), human B-Myb (MYBL2), human c-Myb, or human A-Myb. Xmyb1 and Xmyb2 exhibit starkly divergent, mutually exclusive spatiotemporal expression programs: Xmyb1 is present throughout oogenesis and early embryogenesis with adult expression primarily in blood, whereas Xmyb2 is barely detectable during oogenesis, absent from embryonic RNA, and predominantly restricted to testis in adults [1]. Furthermore, Xmyb1 harbors a Xenopus-specific C-terminal autoregulatory mechanism that silences its DNA-binding activity in mature oocytes—a regulatory feature that is relieved only upon meiotic maturation and that cannot be inferred from studies of human or murine B-Myb alone [2]. These organism-specific expression and post-translational control mechanisms mean that procurement or experimental substitution with generic Myb-family reagents risks introducing variables that confound developmental-stage and tissue-context interpretations [1][2].

Xmyb1 Protein (147477-73-4) Quantified Differential Evidence Versus Closest Analogs


Xmyb1 Versus Xmyb2: Tissue- and Stage-Specific Expression Divergence Within the Same Species

In a direct head-to-head comparison using RNA expression profiling, Xmyb1 transcript is detected throughout all stages of Xenopus oogenesis and early embryogenesis, with adult expression localized primarily to blood. In contrast, the paralog Xmyb2 exhibits only very low-level expression during oogenesis, is undetectable in embryonic RNA preparations, and is predominantly found in adult testis with minimal blood signal [1]. This mutually exclusive expression pattern was established within the same experimental series (Bouwmeester et al., 1992), ruling out inter-laboratory technical variation as a confounding factor.

Xenopus developmental biology Myb transcription factor family oogenesis and embryogenesis

DNA-Binding Specificity: Xmyb1 Recognizes the Canonical c-Myb DNA Recognition Element

Two in vitro-translated Xmyb1 deletion mutants—N458 (amino acids 1–458) and N246 (amino acids 1–246), both retaining the complete set of three N-terminal tandem repeats—specifically bind to the c-Myb consensus DNA recognition sequence as demonstrated by electrophoretic mobility shift assay (EMSA) [1]. This binding specificity mirrors that of the full-length human c-Myb protein (used as a reference in the same study) and occurs despite the absence of the C-terminal regulatory domain in both deletion constructs. The N246 construct defines the minimal DNA-binding-competent fragment, confirming that the Myb DNA-binding domain alone (aa 1–246) is sufficient for sequence-specific DNA recognition [1].

DNA-binding specificity electrophoretic mobility shift assay Myb transcription factor

Antibody Cross-Reactivity: Xmyb1 Is Recognized by Anti-Human c-Myb Mono- and Polyclonal Antibodies

In vitro-translated Xmyb1 deletion mutants N458 and N246 both cross-react with polyvalent as well as monoclonal antibodies raised against the human c-Myb protein [1]. The monoclonal antibody Mybl2 Ab1 (clone 3/7, mouse IgG1), generated against human c-Myb repeat region 3 (~AA125–180), recognizes both X. laevis and X. tropicalis Xmyb1, and is validated for immunoprecipitation and western blotting [2]. A sheep polyclonal antibody (Mybl2 Ab2), raised against bacterially expressed human c-Myb (AA 1–359), also detects Xmyb1 from both Xenopus species and cross-reacts with human protein [3]. This cross-reactivity is protein-specific: Xmyb2, which contains only the three N-terminal repeats but lacks the full-length C-terminal region, does not share the same epitope profile.

immunodetection antibody cross-reactivity western blot immunoprecipitation

C-Terminal Autoregulation of DNA-Binding Activity: Full-Length Versus Truncated Xmyb1

Oocyte and egg isolates of full-length, endogenous XB-Myb (Xmyb1) are inhibited in their specific DNA-binding activity; truncation of the carboxyl-terminal region relieves this inhibitory block and restores sequence-specific nucleic acid recognition [1]. This C-terminal autoinhibitory mechanism was demonstrated in both in vitro DNA-binding assays and in vivo overexpression experiments: injection of full-length XB-Myb mRNA into Xenopus embryos produces an altered lateral plate mesoderm morphology, whereas the carboxyl-terminal deletion mutant fails to induce this phenotype [1]. The C-terminal fragment can also inhibit DNA binding in trans, consistent with an intramolecular folding model in which the C-terminus masks the N-terminal DNA-binding domain [2].

autoregulation DNA-binding inhibition post-translational regulation Xenopus oocyte

Developmental Stage-Dependent Nucleocytoplasmic Shuttling of Xmyb1

Xmyb1 (XB-Myb) exhibits a pronounced developmental stage-dependent shift in subcellular localization: in growing oocytes and early embryonic stages, the protein is primarily nuclear; however, in full-grown (stage VI) oocytes, it becomes sequestered in the cytoplasmic compartment [1]. Upon meiotic maturation, XB-Myb undergoes hyperphosphorylation coincident with the relief of nuclear import inhibition, and during embryogenesis it becomes preferentially expressed in the developing nervous system and neural crest cells, specifically within proliferating, non-differentiated cells of the neural tube [2]. Two distinct nuclear localization signals (NLSs) have been identified, which in oocytes function only when removed from the context of the full-length protein, indicating a masking-based regulatory mechanism [2].

nuclear localization cytoplasmic sequestration Xenopus oocyte maturation nuclear transport

Xmyb1 in the DREAM Complex: Evolutionary Conservation with Functional Specificity

Xmyb1 is an annotated component of the DREAM (DP, RB-like, E2F, and MuvB) complex in Xenopus laevis [1]. The DREAM complex represses cell cycle genes in quiescent cells and, upon cell cycle entry, B-Myb (including Xmyb1) binds to the MuvB core to promote expression of G2/M phase genes such as CDK1 and CCNB1 [2]. This places Xmyb1 within a highly conserved regulatory axis that spans from Drosophila (Myb-MuvB/dREAM) to humans (B-MYB–MuvB–FOXM1), yet Xmyb1 possesses the Xenopus-specific C-terminal autoinhibitory domain and oocyte-specific nuclear transport regulation described above (see Evidence Items 4 and 5), which are not present in the human B-MYB DREAM complex component [1][3].

DREAM complex cell cycle regulation transcriptional repression MuvB core

High-Value Application Scenarios for Xmyb1 Protein (147477-73-4) Based on Quantitative Differentiation Evidence


Xenopus Developmental Biology: Oogenesis-to-Embryogenesis Transcriptional Regulation Studies

Xmyb1 is the only Myb-family transcription factor expressed throughout the entire Xenopus oogenesis-to-embryogenesis continuum and in adult blood, making it the molecule of choice for studies of maternal-to-zygotic transition, early embryonic gene regulation, and hematopoietic lineage specification in the frog model [1]. Its paralog Xmyb2 cannot substitute due to its absence from embryonic RNA and its adult restriction to testis [1]. Researchers should source Xmyb1 cDNA clones (e.g., GenScript mybl2.S ORF, GenBank BC070808) or validated antibodies (Mybl2 Ab1/Ab2) for these applications [2].

Myb DNA-Binding Domain Structure-Function Analysis Using Defined Xmyb1 Fragments

The N246 minimal DNA-binding domain (aa 1–246) and the N458 extended fragment (aa 1–458) of Xmyb1 are both experimentally validated for sequence-specific c-Myb DNA recognition element binding in EMSA [1]. These defined fragments enable focused biochemical and structural studies without requiring full-length (82.9 kDa) protein expression or purification. The full-length protein, with its intact C-terminal autoinhibitory domain, should be reserved for studies requiring authentic developmental regulation context [2].

Xenopus Oocyte Model: Nuclear Transport and Post-Translational Regulation Assays

Xmyb1 undergoes stage-dependent nucleocytoplasmic shuttling that is unique among Myb family members: nuclear in growing oocytes, cytoplasmically sequestered in full-grown oocytes, and re-imported upon meiotic maturation with concomitant hyperphosphorylation [1]. Its two mapped nuclear localization signals function only when removed from the full-length protein context, providing a robust experimental platform for studying regulated nuclear transport mechanisms [2]. Procurement of full-length Xmyb1 expression constructs (not C-terminal deletion mutants) is essential for these oocyte microinjection studies.

Comparative Myb Family and DREAM Complex Studies in Vertebrate Models

As the Xenopus component of the DREAM transcriptional regulatory complex, Xmyb1 enables cross-species comparisons of cell cycle–dependent gene regulation from amphibians to humans [1]. Its annotated DREAM complex membership, combined with Xenopus-specific regulatory features (oocyte cytoplasmic sequestration, C-terminal autoinhibition, hyperphosphorylation upon maturation), provides a distinct phylogenetic data point that helps distinguish conserved core mechanisms from lineage-specific regulatory adaptations [2][3].

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